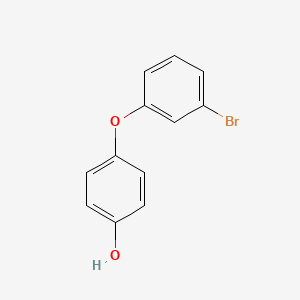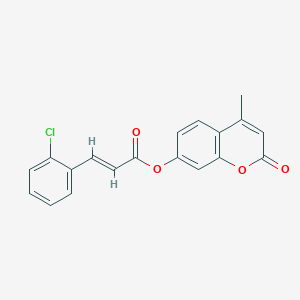
1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is a synthetic organic compound characterized by the presence of a carbazole moiety substituted with dichloro groups and a diethylamino-propan-2-ol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, often involving palladium-catalyzed reactions.
Attachment of the Diethylamino-propan-2-ol Side Chain: This step involves the nucleophilic substitution reaction where the diethylamino-propan-2-ol moiety is introduced, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carbazole ring or the side chain.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole or side chain derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated carbazole system, which can facilitate charge transport in electronic devices.
Comparaison Avec Des Composés Similaires
- 1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol
Comparison: 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol is unique due to its specific substitution pattern and side chain, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C19H22Cl2N2O |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
1-(3,6-dichlorocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C19H22Cl2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
Clé InChI |
DKJKCAUMSQTYMP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)



![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)

![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)

methanone](/img/structure/B12125015.png)

